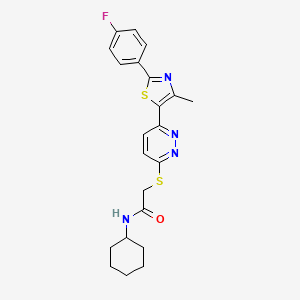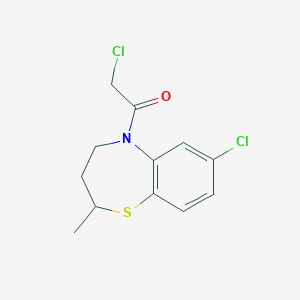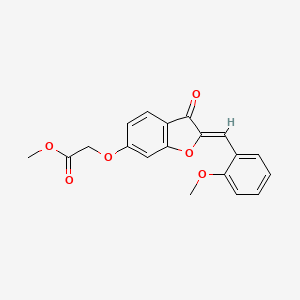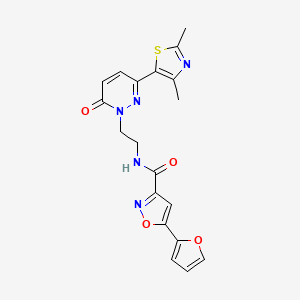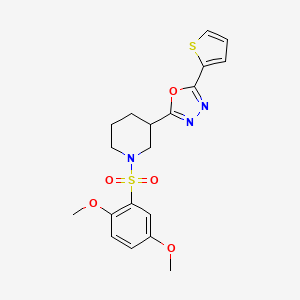
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Enzyme Inhibition
1,3,4-Oxadiazole derivatives exhibit a range of biological activities, attracting significant interest in pharmaceutical research. For instance, compounds with 1,3,4-oxadiazole and piperidine subunits have been synthesized and analyzed for their enzyme inhibitory effects, particularly against butyrylcholinesterase (BChE). These compounds have shown potential in ligand-BChE binding affinity, suggesting their usefulness in studying enzyme inhibition mechanisms and developing therapeutic agents for diseases where BChE plays a role, such as Alzheimer's disease (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have also been evaluated for their antimicrobial properties, including broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, and antifungal effects against yeast-like pathogens. Additionally, some derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, and breast cancer cells, highlighting their potential in anticancer drug development (Al-Wahaibi et al., 2021).
Antibacterial Studies
Research on N-substituted derivatives of 1,3,4-oxadiazoles has shown that these compounds exhibit moderate to potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. This suggests their potential use in developing new antibacterial agents to combat bacterial infections and resistance (Khalid et al., 2016).
Anticancer Agents
The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents have been a focus of recent research. These compounds have shown promising anticancer potential with low IC50 values against various cancer cell lines, indicating their possible development as anticancer therapeutics (Rehman et al., 2018).
Alzheimer’s Disease Drug Candidates
The exploration of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer’s disease treatment has revealed their potential as new drug candidates. These compounds have demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease, making them valuable for further investigation in the quest for new Alzheimer’s treatments (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-14-7-8-15(26-2)17(11-14)29(23,24)22-9-3-5-13(12-22)18-20-21-19(27-18)16-6-4-10-28-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXSKYRUBRTZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
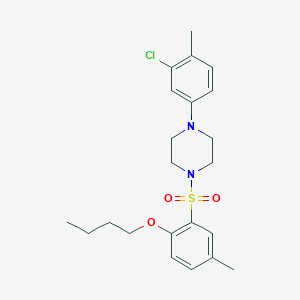
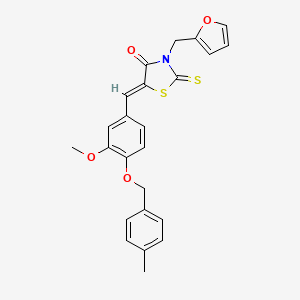
![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)
![2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide](/img/structure/B2597176.png)
![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)

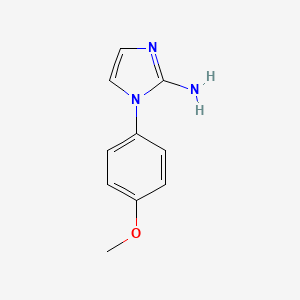
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)
![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

